Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Brand Name: Vulcanchem
CAS No.: 1011731-93-3
VCID: VC2732697
InChI: InChI=1S/C15H24BNO4S/c1-11-10-12(8-9-13(11)22(18,19)17(6)7)16-20-14(2,3)15(4,5)21-16/h8-10H,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N(C)C)C
Molecular Formula: C15H24BNO4S
Molecular Weight: 325.2 g/mol

Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

CAS No.: 1011731-93-3

Cat. No.: VC2732697

Molecular Formula: C15H24BNO4S

Molecular Weight: 325.2 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- - 1011731-93-3

Specification

CAS No. 1011731-93-3
Molecular Formula C15H24BNO4S
Molecular Weight 325.2 g/mol
IUPAC Name N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C15H24BNO4S/c1-11-10-12(8-9-13(11)22(18,19)17(6)7)16-20-14(2,3)15(4,5)21-16/h8-10H,1-7H3
Standard InChI Key MSGDLFDNBJKWGC-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N(C)C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N(C)C)C

Introduction

For laboratory applications, proper preparation of stock solutions is essential for accurate and reproducible results. While specific data for Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is not available, a stock solution preparation table for a related compound, N-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, can serve as a reference :

Desired Concentration1 mg5 mg10 mg
1 mM2.9476 mL14.738 mL29.4759 mL
5 mM0.5895 mL2.9476 mL5.8952 mL
10 mM0.2948 mL1.4738 mL2.9476 mL

Similar calculations would be necessary for Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, taking into account its specific molecular weight. For accurate solution preparation, the compound should be fully dissolved in an appropriate solvent such as DMSO, which is commonly used for preparing stock solutions of compounds with limited water solubility.

For in vivo formulations, additional considerations would be necessary. Based on protocols for similar compounds, a typical approach involves:

  • Initial dissolution in DMSO to create a concentrated stock solution

  • Sequential addition of other vehicles such as PEG300, Tween 80, and water (or alternative vehicles like corn oil)

  • Ensuring complete dissolution at each step before proceeding to the next addition

These formulation considerations are particularly important for pharmacological studies and preclinical investigations.

Chemical Reactivity and Applications

Synthetic Chemistry Applications

The key functional groups in Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- contribute to its utility in synthetic organic chemistry. The boronate ester functionality is particularly valuable for its role in carbon-carbon bond formation reactions. Based on the reactivity of similar compounds, this compound likely participates in several important reactions:

  • Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds

  • Chan-Lam coupling with heteroatom nucleophiles

  • Oxidation reactions to form the corresponding phenol derivative

  • Transition-metal-catalyzed transformations for the synthesis of complex molecules

These reactions make the compound a valuable building block in the synthesis of more complex structures, including potential drug candidates, natural product analogs, and functional materials. The specific positioning of the methyl group at position 2 may influence the reactivity and selectivity in certain transformations, potentially offering advantages in sterically controlled reactions.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure, purity, and identity of Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-. Several complementary analytical techniques would typically be employed for this purpose:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary method for structural confirmation:

  • ¹H NMR would show characteristic signals for:

    • The two N-methyl groups (likely as a singlet)

    • The benzene-attached methyl group at position 2

    • The eight methyl groups of the pinacol boronate (typically appearing as a single peak due to symmetry)

    • The aromatic protons with their specific splitting patterns

  • ¹³C NMR would reveal the carbon framework, including:

    • The quaternary carbon attached to boron

    • The methyl carbons

    • The aromatic carbons

    • The carbons of the dioxaborolane ring

  • ¹¹B NMR would confirm the presence and environment of the boron atom

Mass Spectrometry (MS) would provide molecular weight confirmation and fragmentation patterns that could help verify structural features. High-resolution mass spectrometry would be particularly valuable for confirming the molecular formula.

Additional Characterization Methods

Infrared (IR) spectroscopy would show characteristic bands for:

  • The sulfonamide group (typically around 1300-1150 cm⁻¹ for S=O stretching)

  • B-O bonds of the boronate ester

  • C-H stretching vibrations from the methyl groups

Elemental analysis would confirm the elemental composition (C, H, N, S, B, O), providing further evidence of the compound's identity and purity.

X-ray crystallography, if single crystals could be obtained, would provide definitive structural confirmation, revealing the precise three-dimensional arrangement of atoms in the molecule.

CompoundT₁/₂ (h)Cₘₐₓ (ng/mL)AUC₀–∞ (h·ng/mL)V (mL/kg)Cl (mL h⁻¹ kg⁻¹)
1351.154488115114784346
1671.30451395527505237

These parameters were derived from plasma concentration-time profiles following a 5 mg/kg intravenous dose in male CD-1 mice, processed using a bolus IV dose and two-compartmental model . The data indicates that these compounds have:

  • Relatively short half-lives (T₁/₂) of approximately 1.2-1.3 hours

  • High maximum plasma concentrations (Cₘₐₓ)

  • Moderate area under the curve (AUC) values

  • Large volumes of distribution (V)

  • High clearance rates (Cl)

These characteristics suggest that compounds in this class may undergo rapid distribution and elimination in vivo. The high volume of distribution indicates extensive tissue distribution, while the high clearance rates suggest rapid elimination from the body. For Benzenesulfonamide, N,n,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, similar pharmacokinetic behavior might be expected, although specific structural differences could significantly impact these parameters.

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